5-Methoxy-1H-indazole-6-carboxylic acid
Description
Historical Context and Evolution of Indazole Scaffolds in Medicinal Chemistry
The journey of the indazole scaffold, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, began with its initial synthesis and characterization in the late 19th century. For many years, the chemistry of indazoles was explored to a lesser extent compared to analogous heterocycles like indole. nih.gov However, the 20th century witnessed a surge in interest as the therapeutic potential of indazole derivatives began to be unveiled.
Early investigations into indazole-based compounds led to the discovery of molecules with a range of biological effects. One of the earliest and most notable examples is Bendazac, an indazole-containing compound introduced as an anti-inflammatory agent. nih.gov Another significant early derivative is Benzydamine, also recognized for its anti-inflammatory and anesthetic properties. nih.gov These initial successes laid the groundwork for more extensive research, demonstrating that the indazole nucleus was a viable and promising scaffold for the development of new drugs. Over the decades, synthetic methodologies have been refined, allowing for the creation of a vast library of substituted indazoles, each with the potential for unique biological activity. nih.gov
Significance of Indazole Derivatives as Privileged Scaffolds in Drug Discovery and Development
In the realm of medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a foundation for the development of a wide array of therapeutic agents. The indazole nucleus is widely recognized as such a scaffold. nih.govnih.gov Its prominence stems from its structural and electronic properties. The indazole ring system can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which are critical for binding to biological macromolecules like proteins and enzymes.
The versatility of the indazole scaffold is evident in the broad spectrum of pharmacological activities its derivatives have exhibited. These include anti-tumor, anti-inflammatory, anti-HIV, antibacterial, and antifungal properties. nih.govnih.gov The therapeutic importance of this scaffold is highlighted by the number of indazole-containing drugs that have reached the market. For instance, Pazopanib is a multi-targeted tyrosine kinase inhibitor used in cancer therapy, and Niraparib is a PARP inhibitor also used for treating certain types of cancer. nih.gov The ability to readily introduce various functional groups onto the indazole ring system allows chemists to fine-tune the pharmacological profile of the resulting molecules, making it a continuously explored area in the quest for new and improved medicines. acs.org
Specific Focus: 5-Methoxy-1H-Indazole-6-carboxylic Acid as a Representative Research Moiety
Within the broader family of indazole derivatives, this compound stands out as a key research moiety. While extensive, dedicated studies on this specific compound are not widespread in public literature, its importance is underscored by its availability as a chemical building block for synthetic chemistry and its structural relationship to other well-studied indazole carboxylic acids. biosynth.com Compounds with similar structures, such as 6-methoxy-1H-indazole-3-carboxylic acid, are noted for their role as intermediates in the synthesis of bioactive molecules. bldpharm.com
The structure of this compound, featuring both a methoxy (B1213986) and a carboxylic acid group, provides multiple points for chemical modification. The carboxylic acid group, in particular, is a versatile functional handle that can be readily converted into esters, amides, and other functional groups, allowing for its incorporation into larger, more complex molecular architectures. nih.govnih.gov This makes it a valuable intermediate for researchers aiming to develop novel compounds for various therapeutic targets. Its utility is primarily in a research and development context, where it serves as a starting material for the synthesis of new chemical entities with potential pharmacological applications.
Below are the key chemical identifiers and properties for this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₃ | biosynth.com |
| Molecular Weight | 192.17 g/mol | biosynth.com |
| CAS Number | 1082041-60-8 | biosynth.com |
| Canonical SMILES | COC1=C(C=C2C=NNC2=C1)C(=O)O | biosynth.com |
This interactive table summarizes the fundamental properties of this compound.
Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-1H-indazole-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-8-2-5-4-10-11-7(5)3-6(8)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJPKBHDYXBHBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=NN2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201281633 | |
| Record name | 5-Methoxy-1H-indazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201281633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227268-58-7 | |
| Record name | 5-Methoxy-1H-indazole-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227268-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-1H-indazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201281633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Precursor Chemistry
Retrosynthetic Strategies for 5-Methoxy-1H-indazole-6-carboxylic acid
Retrosynthetic analysis of this compound reveals several potential disconnection points, leading to plausible starting materials. The primary disconnections involve the formation of the pyrazole (B372694) ring of the indazole system and the introduction of the key functional groups.
A common strategy involves disconnecting the N1-N2 bond and the C3-N2 bond of the indazole ring. This approach typically leads back to a substituted 2-aminobenzaldehyde (B1207257) or a related derivative. For the target molecule, this would suggest a precursor like 2-amino-4-methoxy-5-methylbenzaldehyde or a derivative where the methyl group can be oxidized to a carboxylic acid late in the synthesis.
Another key disconnection is at the C6-carboxyl group. This suggests a precursor such as 5-methoxy-6-methyl-1H-indazole, which can then be oxidized. Alternatively, a halogenated precursor, like 6-bromo-5-methoxy-1H-indazole, could be converted to the carboxylic acid via methods like Grignard reaction followed by carboxylation or palladium-catalyzed carbonylation.
A retrosynthetic pathway could also start from a pre-functionalized benzene (B151609) ring. For instance, starting with a substituted aniline (B41778) like 4-methoxy-2-methylaniline, one could introduce the necessary functionalities through a series of steps to build the indazole ring. guidechem.com
Table 1: Key Precursors in the Retrosynthesis of this compound
| Precursor Compound | Rationale for Use |
| 2-Amino-4-methoxy-5-methylbenzaldehyde | Can undergo cyclization to form the indazole ring directly with the required substitution pattern, needing only oxidation of the methyl group. |
| 5-Methoxy-6-methyl-1H-indazole | Allows for late-stage oxidation to introduce the carboxylic acid group at the C6 position. |
| 6-Bromo-5-methoxy-1H-indazole | A versatile intermediate for introducing the carboxylic acid via organometallic chemistry or catalytic carbonylation. |
| 4-Methoxy-2-methylaniline | A readily available starting material that can be elaborated to form the indazole core. guidechem.com |
Classical and Contemporary Synthetic Routes to this compound
The synthesis of the indazole core can be achieved through various classical and modern organic reactions. These methods focus on the efficient construction of the bicyclic system and the strategic introduction of substituents.
Cyclization Reactions for Indazole Ring Formation
The formation of the indazole ring is the cornerstone of the synthesis. Several cyclization strategies are employed, often starting from ortho-substituted benzene derivatives.
One of the most traditional methods is the Davis-Beirut reaction , which involves the reaction of a 2-nitrobenzylamine with a base to yield an indazole. A more common approach for substituted indazoles involves the diazotization of a 2-alkylaniline followed by intramolecular cyclization. For the target molecule, a potential route starts with 4-methoxy-2-methylaniline. Diazotization with sodium nitrite (B80452) in an acidic medium, followed by cyclization, can yield 5-methoxy-1H-indazole. chemicalbook.com
Another powerful method is the Cadogan reaction , which involves the reductive cyclization of o-nitrobenzylidene anilines using triethyl phosphite (B83602). nih.gov While this typically yields 2-substituted indazoles, modifications can lead to 1H-indazoles.
The Jacobson indazole synthesis involves the treatment of N-arylhydrazones of o-acyl- or o-aroyl-benzaldehydes or ketones with a strong acid, such as polyphosphoric acid (PPA), to induce cyclization. jlu.edu.cn This method could be adapted using a suitably substituted acetophenone (B1666503) hydrazone.
Table 2: Comparison of Indazole Ring Formation Methods
| Reaction Name | Starting Material Type | Key Reagents | General Applicability |
| Diazotization/Cyclization | 2-Alkylaniline | Sodium nitrite, Acid | Good for simple 1H-indazoles. chemicalbook.com |
| Cadogan Reaction | o-Nitrobenzylidene aniline | Triethyl phosphite | Primarily for 2-substituted indazoles. nih.gov |
| Jacobson Synthesis | N-Arylhydrazone of o-acylbenzaldehyde | Polyphosphoric acid (PPA) | Versatile for various substitutions. jlu.edu.cn |
Functional Group Interconversions on the Indazole Core
Once the indazole core is formed, functional group interconversions are crucial for arriving at the final 5-methoxy-6-carboxylic acid structure. solubilityofthings.comvanderbilt.edu These transformations must be selective to avoid unwanted reactions on the heterocyclic ring.
A key transformation is the introduction of the carboxylic acid group at the C6 position. If a 6-methyl-5-methoxy-1H-indazole intermediate is synthesized, the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) or chromic acid.
Alternatively, starting with a halogenated indazole, such as 6-bromo-5-methoxy-1H-indazole, offers several pathways. The bromo group can be converted to a carboxylic acid through:
Grignard reaction: Formation of the Grignard reagent by reacting with magnesium, followed by quenching with carbon dioxide.
Palladium-catalyzed carbonylation: Reaction with carbon monoxide and a suitable alcohol in the presence of a palladium catalyst to form an ester, which can then be hydrolyzed to the carboxylic acid.
The methoxy (B1213986) group at the C5 position is often incorporated in the starting material, such as 4-methoxyaniline or a derivative thereof, as direct methoxylation of the indazole ring can be challenging and may lead to a mixture of products.
Novel and Sustainable Synthetic Approaches
Modern synthetic chemistry emphasizes the development of more efficient and environmentally friendly methods. These include catalytic protocols and energy-efficient techniques like microwave-assisted synthesis.
Catalytic Synthesis Protocols
Transition metal-catalyzed reactions have become powerful tools for the synthesis and functionalization of indazoles. researchgate.net These methods often offer high efficiency, selectivity, and functional group tolerance.
Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions to build the indazole skeleton or to functionalize it. For instance, a palladium-catalyzed intramolecular C-H amination of N-(2-bromoaryl)hydrazones can provide a direct route to the indazole core.
Copper-Catalyzed Reactions: Copper catalysts are effective for N-arylation and C-N bond formation reactions. A copper-catalyzed coupling of 2-halobenzonitriles with hydrazines can yield 3-aminoindazoles, which can be further modified. organic-chemistry.org
Cobalt-Catalyzed Reactions: Cobalt catalysts have been developed for C-H bond functionalization to construct indazoles. nih.gov For example, a Co(III)-catalyzed reaction of azobenzenes with aldehydes can lead to N-aryl-2H-indazoles.
Rhodium-Catalyzed Reactions: Rhodium catalysts are employed in C-H activation and annulation reactions to synthesize indazoles. nih.gov Rh(III)-catalyzed reactions of azobenzenes with diazo compounds can produce 3-acylated-2H-indazoles. nih.gov
Table 3: Examples of Catalytic Systems for Indazole Synthesis
| Catalyst System | Reaction Type | Starting Materials | Reference |
| Pd(OAc)₂ / dppf | Intramolecular C-H Amination | N-(2-bromoaryl)hydrazone | thieme-connect.de |
| CuI / L-proline | Cascade Coupling-Condensation | 2-halobenzonitrile, hydrazine | organic-chemistry.org |
| [CpCo(CO)I₂] | C-H Addition/Cyclization | Azobenzene, Aldehyde | nih.gov |
| [CpRhCl₂]₂ / AgSbF₆ | C-H Activation/Annulation | Azobenzene, Diazo compound | nih.gov |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has gained prominence as a method to accelerate reactions, often leading to higher yields and cleaner products in shorter reaction times. nih.gov The synthesis of heterocyclic compounds, including indazoles, has benefited significantly from this technology.
The cyclization reactions to form the indazole ring can be significantly accelerated under microwave irradiation. For example, the synthesis of 2-phenyl-2H-indazole from 2-nitrobenzaldehyde (B1664092) and aniline with triethyl phosphite can be achieved in one pot under microwave conditions. thieme-connect.de Similarly, Suzuki coupling reactions to functionalize a pre-formed indazole core, for instance, coupling a bromo-indazole with a boronic acid, can be efficiently performed using microwave heating. nih.gov
Flow Chemistry Applications for Scalable Synthesis
The transition from laboratory-scale synthesis to industrial-scale production of complex pharmaceutical intermediates like this compound necessitates the adoption of advanced manufacturing technologies. Flow chemistry, or continuous-flow synthesis, has emerged as a superior alternative to traditional batch processing for the synthesis of heterocyclic compounds, including indazoles. nih.gov This methodology offers significant advantages in terms of process control, safety, scalability, and efficiency. nih.gov
In a potential continuous-flow synthesis of an indazole core, a key step such as a Cadogan-type reductive cyclization could be implemented. For instance, a suitably substituted nitroaromatic imine precursor could be pumped as a solution in a reagent like triethyl phosphite through a series of heated coiled reactors. nih.gov The precise control over residence time, temperature, and mixing afforded by the flow reactor allows for rapid optimization of reaction conditions, leading to higher yields and purity while minimizing byproduct formation. The high surface-area-to-volume ratio in microreactors enables efficient heat exchange, safely containing highly exothermic reactions that would be hazardous on a large scale in a batch reactor. uc.pt
The power of flow chemistry also lies in the ability to "telescope" multiple synthetic steps into a single, uninterrupted sequence. This eliminates the need for manual handling and purification of intermediates, reducing waste and shortening production timelines. A hypothetical multi-step flow synthesis could be envisioned for this compound, integrating precursor formation, cyclization, and subsequent functional group manipulations within a closed system.
Table 1: Comparison of Batch vs. Flow Synthesis for a Hypothetical Indazole Cyclization Step
| Parameter | Conventional Batch Synthesis | Continuous-Flow Synthesis | Advantage of Flow Chemistry |
|---|---|---|---|
| Reaction Time | Several hours to overnight | Minutes | Drastic reduction in process time. |
| Temperature Control | Difficult to maintain uniform temperature; potential for hot spots. | Precise and uniform temperature control (±1 °C). | Improved selectivity and reduced byproduct formation. |
| Safety | Risk of thermal runaway with exothermic reactions; handling of hazardous reagents in bulk. | Small reaction volumes under continuous processing minimize risk; hazardous reagents can be generated and consumed in-situ. goflow.at | Significantly enhanced process safety. |
| Scalability | Complex and non-linear scale-up; requires process re-optimization. | Scalable by operating the system for longer durations ("scaling out"). uc.pt | Simplified and predictable scale-up. |
| Product Yield & Purity | Often lower due to side reactions and degradation over long reaction times. | Generally higher yields and purity due to precise control over parameters. nih.gov | Improved process efficiency and reduced purification costs. |
Chemo- and Regioselectivity in Indazole Synthesis
A fundamental challenge in the synthesis of N-substituted indazoles, including derivatives of this compound, is controlling the regioselectivity of the substitution. The indazole ring exhibits annular tautomerism, existing as two distinct forms: the 1H-indazole and the 2H-indazole. nih.gov While the 1H-tautomer is generally the more thermodynamically stable form, chemical reactions such as alkylation or acylation can occur at either the N1 or N2 nitrogen atom, often yielding a mixture of regioisomers. nih.govresearchgate.net The selective synthesis of a single isomer is critical for pharmaceutical applications, as different regioisomers can possess vastly different biological activities.
The regiochemical outcome is highly dependent on a subtle interplay of factors including the choice of base, solvent, reaction temperature, and the steric and electronic properties of both the indazole substrate and the electrophile. nih.govnih.gov
Influence of Reaction Conditions:
Base and Solvent System: The combination of base and solvent plays a pivotal role in directing substitution. Studies on analogous indazole carboxylates have shown that using sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (B95107) (THF) or dioxane strongly favors the formation of the N1-alkylated product. nih.govnih.gov Conversely, employing a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) often leads to an increased proportion of the N2-substituted isomer.
Steric and Electronic Effects: The substituents on the indazole ring exert significant influence. Electron-withdrawing groups, particularly at the C7 position, have been shown to favor N2-alkylation. nih.gov Steric hindrance around the N1 position can also direct incoming electrophiles to the more accessible N2 nitrogen. For the target molecule, the methoxy group at C5 and the carboxylic acid at C6 would electronically influence the nucleophilicity of the respective nitrogen atoms, a factor that must be carefully considered during synthetic planning.
Mechanistic insights from density functional theory (DFT) calculations on similar systems have corroborated experimental findings, revealing how specific reagents can coordinate with the indazole nitrogens to favor one transition state over another, thereby controlling the isomeric ratio. nih.gov
Table 2: Regioselectivity in the N-Alkylation of a Model Indazole Carboxylate Under Various Conditions
| Entry | Solvent | Base | Temperature (°C) | N1:N2 Isomer Ratio | Primary Product |
|---|---|---|---|---|---|
| 1 | Dioxane | NaH | 50 | >95:5 | N1 |
| 2 | THF | NaH | 50 | >95:5 | N1 |
| 3 | DMF | NaH | 25 | 85:15 | N1 |
| 4 | DMF | K₂CO₃ | 80 | 30:70 | N2 |
| 5 | Acetonitrile | Cs₂CO₃ | 80 | 45:55 | N2 (slight preference) |
Computational and Theoretical Investigations in Indazole Research
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules like 5-Methoxy-1H-indazole-6-carboxylic acid. These calculations provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its reactivity, stability, and intermolecular interactions.
The electronic character of the indazole ring is significantly influenced by its substituents. The methoxy (B1213986) group (-OCH3) at the 5-position acts as an electron-donating group through resonance, increasing the electron density on the aromatic system. Conversely, the carboxylic acid group (-COOH) at the 6-position is an electron-withdrawing group, which tends to decrease the electron density. This push-pull electronic arrangement can lead to a significant dipole moment and influences the molecule's ability to act as a hydrogen bond donor and acceptor.
Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of chemical reactivity and stability. For substituted indazoles, the HOMO is typically distributed over the bicyclic ring system, while the LUMO's location can be influenced by electron-withdrawing substituents.
Table 1: Calculated Electronic Properties of a Representative Indazole Derivative (Note: Data is illustrative, based on typical values for functionally similar molecules in the absence of specific published data for this compound)
| Property | Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Relates to electron-donating capability |
| LUMO Energy | -1.8 eV | Relates to electron-accepting capability |
| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical stability |
Conformational Analysis and Molecular Flexibility of this compound Derivatives
The biological activity of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. For this compound, key areas of flexibility include the rotation around the C-O bond of the methoxy group and the C-C bond of the carboxylic acid group.
Conformational analysis, often performed using molecular mechanics or DFT, helps to identify the low-energy (i.e., most stable) conformations of the molecule. The orientation of the methoxy group relative to the indazole ring is generally planar to maximize resonance stabilization. However, the orientation of the carboxylic acid's hydroxyl group can vary, leading to different hydrogen bonding patterns in a protein's active site.
The rotational energy barrier of these groups determines the ease with which the molecule can adopt different conformations to fit into a binding pocket. A low rotational barrier implies higher flexibility, which can be entropically favorable for binding, but may also lead to a loss of specificity. Understanding these conformational preferences is critical for designing derivatives with optimal shapes for a given biological target.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is widely used to screen virtual libraries of compounds and to understand the binding mode of potential drugs.
In the context of this compound, docking studies would typically involve placing the molecule into the active site of a target protein. The indazole core is a versatile scaffold for establishing key interactions. The N1-H or N2 of the indazole ring can act as a hydrogen bond donor or acceptor, a feature commonly seen in the binding of kinase inhibitors.
Table 2: Hypothetical Docking Results for this compound against a Kinase Target (Note: This table is for illustrative purposes to demonstrate the type of data generated from docking studies.)
| Parameter | Result | Interpretation |
|---|---|---|
| Binding Affinity (Score) | -8.5 kcal/mol | Predicted strength of the ligand-receptor interaction |
| Key H-Bond Donors | Indazole N1-H, Carboxyl -OH | Groups on the ligand donating hydrogen bonds |
| Key H-Bond Acceptors | Carboxyl C=O, Methoxy -O- | Groups on the ligand accepting hydrogen bonds |
Molecular Dynamics Simulations to Elucidate Binding Mechanisms
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe the conformational changes and stability of the complex in a simulated physiological environment.
For a complex of this compound with its target, an MD simulation could reveal:
Stability of the Binding Pose: Whether the docked orientation is stable over several nanoseconds or if the ligand reorients itself.
Role of Water Molecules: The contribution of bridging water molecules in mediating interactions between the ligand and the protein.
Flexibility of the Active Site: How the protein's binding pocket adapts and changes shape to accommodate the ligand.
Free Energy of Binding: More accurate estimations of binding affinity can be calculated using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).
Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent derivatives.
In a QSAR study involving derivatives of this compound, various molecular descriptors would be calculated for each compound. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological (e.g., connectivity indices).
A statistical method, such as multiple linear regression or machine learning algorithms, is then used to create an equation that links these descriptors to the observed biological activity (e.g., IC50). For example, a QSAR model might reveal that increasing the hydrophobicity at a certain position or having a hydrogen bond donor at another position is crucial for activity.
This information is then used in ligand-based drug design. If a specific target structure is unknown, a pharmacophore model can be generated from a set of active indazole derivatives. This model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. New molecules can then be designed to fit this pharmacophore, increasing the likelihood of discovering novel, potent compounds.
Pharmacological and Biological Research Paradigms in Vitro and Pre Clinical Mechanistic Studies
Elucidation of Molecular Mechanisms of Action (In Vitro Cellular Models)
Specific molecular mechanisms of action for 5-Methoxy-1H-indazole-6-carboxylic acid have not been elucidated in the available scientific literature.
There are no studies detailing the effects of This compound on cellular pathways or signaling cascades.
While various indazole derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines, nih.gov no such data is available for This compound .
Antimicrobial and Antiparasitic Efficacy Studies (In Vitro)
The indazole scaffold is a significant heterocyclic structure in medicinal chemistry, with various derivatives being investigated for a wide range of biological activities, including antimicrobial and antifungal properties. orientjchem.orgnih.govresearchgate.net Indazole-containing compounds are known to exhibit pharmacological effects such as anti-inflammatory, antitumor, and anti-HIV activities. nih.govnih.gov
Research into the antimicrobial potential of the broader indazole family has shown that certain derivatives possess inhibitory activity against various microbial strains. For instance, studies on N-methyl-3-aryl indazoles demonstrated moderate to good in vitro antimicrobial activity against bacteria like Xanthomonas campestris, Bacillus cereus, Bacillus megaterium, and the fungal strain Candida albicans. orientjchem.org Similarly, other research has focused on 2,3-diphenyl-2H-indazole derivatives, which have shown activity against Candida species. nih.gov The synthesis of 1H-Indazole-3-carboxamides has also been explored for potential antibacterial and antifungal applications. researchgate.net
However, based on currently available scientific literature, specific in vitro studies detailing the antimicrobial or antiparasitic efficacy of This compound are not documented. While the general class of indazoles shows promise, dedicated screening and detailed mechanistic studies on this particular compound have not been published.
Development of this compound Derivatives as Chemical Probes
Chemical probes are essential tools in chemical biology for understanding the function of proteins and exploring biological pathways. The development of derivatives from a core scaffold, such as indazole, can lead to potent and selective probes. This often involves modifying the core structure to incorporate reporter tags like fluorophores or reactive groups for target identification.
While derivatives of other heterocyclic compounds are being developed as chemical probes for various applications, such as using spiropyran derivatives for metal ion detection, there is no specific information in the available research on the development or application of This compound derivatives as chemical probes for biological research. acs.org The use of this specific compound as a scaffold for creating tools for chemical biology has not been reported in the reviewed literature.
Advanced Spectroscopic and Structural Elucidation Techniques for Research Compounds
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 5-Methoxy-1H-indazole-6-carboxylic acid, a combination of one-dimensional and multidimensional NMR experiments would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals.
Multidimensional NMR Techniques (e.g., COSY, TOCSY, HSQC, HMBC, NOESY)
Multidimensional NMR experiments are critical for assembling the molecular puzzle of a compound like this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds, typically over two to three bonds. For the title compound, COSY would show correlations between adjacent aromatic protons on the indazole ring, confirming their connectivity.
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond direct neighbors to an entire spin system. This would be useful in identifying all protons belonging to the indazole ring system in a single experiment.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It is the primary method for assigning the ¹³C signals of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds. This is crucial for identifying quaternary (non-protonated) carbons, such as the carbonyl carbon of the carboxylic acid and the carbon atoms of the indazole ring to which the methoxy (B1213986) and carboxylic acid groups are attached. For instance, a correlation between the methoxy protons and the C5 carbon would confirm the position of the methoxy group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding. This can help in determining the conformation of the molecule, for example, by showing spatial proximity between the methoxy protons and the H4 proton on the indazole ring.
A hypothetical ¹H and ¹³C NMR data table for this compound, based on known chemical shift ranges for similar structures, is presented below.
| Atom Position | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) | Key HMBC Correlations (Predicted) |
| H3 | ~8.1 | ~135 | C4, C7a |
| H4 | ~7.2 | ~115 | C3, C5, C6 |
| H7 | ~7.8 | ~120 | C5, C6, C7a |
| OCH₃ | ~3.9 | ~56 | C5 |
| COOH | ~12-13 | ~170 | C5, C6, C7 |
| NH | ~13-14 | - | C3, C7a |
Solid-State NMR Applications in Polymorphism and Co-Crystal Research
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in the solid phase. For this compound, ssNMR would be particularly valuable in the investigation of polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and ssNMR can detect subtle differences in the local chemical environment and intermolecular packing of the molecules in each form. In co-crystal research, ssNMR can be used to confirm the formation of a new crystalline phase and to probe the non-covalent interactions between the active pharmaceutical ingredient and the co-former.
¹⁵N NMR Spectroscopy for Nitrogen Atom Characterization
¹⁵N NMR spectroscopy provides direct information about the nitrogen atoms in a molecule. synzeal.com For this compound, there are two nitrogen atoms in the indazole ring. ¹⁵N NMR can help to distinguish between the N1 and N2 positions and to study the tautomeric equilibrium between the 1H and 2H forms of the indazole ring. synzeal.com The chemical shifts of the nitrogen atoms are sensitive to their hybridization state and their involvement in hydrogen bonding. synzeal.com
Mass Spectrometry for Metabolite Profiling and Reaction Monitoring (In Vitro/Analytical)
Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate molecular weight. In a research context, MS is invaluable for monitoring the progress of chemical reactions and for identifying potential byproducts. In metabolic studies, liquid chromatography-mass spectrometry (LC-MS) can be used to profile the metabolites of this compound in biological samples. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can provide structural information about the metabolites. For carboxylic acids, characteristic fragmentation patterns include the loss of water (M-18), the hydroxyl group (M-17), and the entire carboxyl group (M-45).
A predicted mass spectrometry data table is shown below:
| Ion | m/z (Predicted) | Description |
| [M+H]⁺ | 193.0608 | Protonated molecule |
| [M+Na]⁺ | 215.0427 | Sodium adduct |
| [M-H]⁻ | 191.0462 | Deprotonated molecule |
| [M-H₂O+H]⁺ | 175.0502 | Loss of water from the protonated molecule |
| [M-COOH+H]⁺ | 148.0655 | Loss of the carboxylic acid group from the protonated molecule |
X-ray Crystallography for Ligand-Protein Co-Crystal Structures and Absolute Stereochemistry
X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. Obtaining a single crystal of this compound would allow for the precise determination of its bond lengths, bond angles, and torsion angles. This technique would also reveal the details of the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the crystal packing. In the context of medicinal chemistry, co-crystallizing this compound with a target protein and analyzing the resulting co-crystal structure can provide invaluable insights into the binding mode of the ligand and can guide the design of more potent inhibitors.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformation
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is excellent for identifying functional groups. synzeal.com
FT-IR Spectroscopy: In the FT-IR spectrum of this compound, characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the N-H stretch of the indazole ring (around 3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and C-O stretches of the methoxy and carboxylic acid groups (in the 1300-1000 cm⁻¹ region).
Raman Spectroscopy: Raman spectroscopy is often complementary to FT-IR. While the C=O stretch is typically strong in the IR spectrum, aromatic C=C stretching vibrations are often more prominent in the Raman spectrum. This can be particularly useful for analyzing the indazole ring system.
A table of predicted vibrational frequencies is provided below.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | ~3300-2500 (broad) |
| Indazole | N-H Stretch | ~3300 |
| Carboxylic Acid | C=O Stretch | ~1700-1680 |
| Aromatic Ring | C=C Stretch | ~1600-1450 |
| Methoxy Group | C-H Stretch | ~2950, 2850 |
| Methoxy/Carboxylic Acid | C-O Stretch | ~1300-1000 |
Future Perspectives and Emerging Research Trajectories
Integration of Artificial Intelligence and Machine Learning in Indazole Drug Discovery
Machine learning models, particularly deep learning and neural networks, can be trained on vast datasets of chemical structures and their corresponding biological activities to identify promising indazole-based compounds. intimal.edu.mynih.govplos.org These models can predict various properties, including bioactivity, pharmacokinetics (absorption, distribution, metabolism, and excretion), and toxicity (ADMET). mdpi.comintimal.edu.my For instance, Quantitative Structure-Activity Relationship (QSAR) models can learn the complex relationships between the chemical features of indazole derivatives and their therapeutic effects. youtube.com This predictive power allows researchers to prioritize the synthesis and testing of compounds with the highest probability of success. nih.gov
The application of AI extends to the analysis of large-scale biological data, including genomics, proteomics, and transcriptomics, to identify novel therapeutic targets for which indazole derivatives could be developed. mdpi.com By uncovering hidden patterns in complex datasets, AI can guide the design of the next generation of indazole-based medicines. mdpi.com
| AI/ML Application | Description | Potential Impact on Indazole Research |
|---|---|---|
| Predictive Modeling (QSAR) | Utilizes machine learning algorithms to correlate the chemical structure of indazole derivatives with their biological activity. youtube.com | Accelerates the identification of potent and selective indazole-based drug candidates. |
| Generative AI for De Novo Design | Creates novel 3D molecular structures of indazole compounds with optimized properties for specific biological targets. geneonline.comnewswise.com | Facilitates the design of innovative indazole-based therapies with improved efficacy and safety profiles. |
| ADMET Prediction | Predicts the absorption, distribution, metabolism, excretion, and toxicity of indazole derivatives. mdpi.com | Reduces late-stage attrition of drug candidates by identifying potential liabilities early in the development process. |
| Target Identification | Analyzes large biological datasets to identify novel therapeutic targets for which indazole-based drugs can be developed. mdpi.com | Expands the therapeutic applications of the indazole scaffold to new disease areas. |
Application of Indazole Carboxylic Acids in Chemical Biology and Biosensor Development
The unique structural and photophysical properties of indazole derivatives, particularly those containing a carboxylic acid moiety like 5-Methoxy-1H-indazole-6-carboxylic acid, position them as valuable tools in chemical biology and for the development of advanced biosensors. nih.gov The carboxylic acid group provides a convenient handle for conjugation to other molecules, including biomolecules and solid supports, while the indazole core can be modified to create fluorescent probes. acs.org
The development of fluorescent probes for biological imaging is a rapidly advancing field. acs.org Indazole derivatives can be engineered to act as fluorophores with tunable emission properties. nih.gov These probes can be designed to respond to specific analytes or changes in the cellular environment, such as pH or the presence of metal ions, by exhibiting changes in their fluorescence intensity or wavelength. nih.gov For instance, a fluorescent indazole probe could be developed to selectively bind to and visualize the distribution of a particular protein within a living cell.
In the realm of biosensors, indazole carboxylic acids can be utilized as building blocks for the creation of sensitive and selective detection platforms. Electrochemical biosensors, for example, can be constructed by immobilizing indazole derivatives onto electrode surfaces. mdpi.com The interaction of the indazole component with a target analyte can induce a measurable change in the electrochemical signal, allowing for quantitative detection. mdpi.com The carboxylic acid functional group is crucial for the stable attachment of the indazole molecule to the sensor substrate, which could be composed of materials like gold nanoparticles or conductive polymers. mdpi.com
| Application Area | Principle | Role of Indazole Carboxylic Acid |
|---|---|---|
| Fluorescent Probes | Design of molecules that emit light upon excitation and can be used to visualize biological processes. acs.orgnih.gov | The indazole core acts as a tunable fluorophore, while the carboxylic acid allows for conjugation to targeting moieties. |
| Electrochemical Biosensors | Development of devices that convert a biological recognition event into a measurable electrical signal. mdpi.com | The indazole derivative serves as the recognition element, and the carboxylic acid facilitates immobilization on the electrode surface. |
| Bioorthogonal Chemistry | Chemical reactions that can occur inside of living systems without interfering with native biochemical processes. rsc.org | The indazole moiety can be designed to participate in specific bioorthogonal reactions for labeling and tracking biomolecules. |
Exploration of Novel Therapeutic Areas and Neglected Diseases
The versatile pharmacological profile of the indazole scaffold makes it a privileged structure in medicinal chemistry, with numerous derivatives being explored for a wide range of diseases. researchgate.netmdpi.comnih.gov Future research will likely see an expansion of these efforts into novel therapeutic areas and a greater focus on neglected diseases that disproportionately affect underserved populations.
Neurodegenerative disorders, such as Alzheimer's and Parkinson's disease, represent a significant and growing healthcare challenge. nih.goveurekaselect.comresearchgate.netmdpi.com Indazole derivatives are being investigated for their potential to modulate key pathways involved in these diseases, including the inhibition of kinases like GSK3 and LRRK2, and the modulation of processes like oxidative stress and neuroinflammation. nih.govresearchgate.net The development of multi-target-directed ligands based on the indazole scaffold is a promising strategy for these complex multifactorial diseases. mdpi.com
Neglected tropical diseases, such as leishmaniasis, are another area where indazole derivatives are showing promise. mdpi.com Recent studies have demonstrated the in vitro and in vivo efficacy of certain indazole compounds against Leishmania species. researchgate.netmdpi.com The affordability and ease of administration of small molecule drugs make them an attractive option for treating these diseases in resource-limited settings. The carboxylic acid group of compounds like this compound could be leveraged to improve the pharmacokinetic properties of these agents.
Furthermore, the anti-inflammatory and anti-cancer properties of indazoles are well-documented, and future research will continue to explore new molecular targets and combination therapies to enhance their efficacy and overcome drug resistance. researchgate.net The investigation of indazole derivatives for gastrointestinal disorders is also an emerging area of interest. nih.gov
| Therapeutic Area | Disease Example | Potential Mechanism of Action of Indazole Derivatives |
|---|---|---|
| Neurodegenerative Diseases | Alzheimer's Disease, Parkinson's Disease nih.goveurekaselect.comresearchgate.net | Inhibition of protein kinases (e.g., GSK3, LRRK2), modulation of neuroinflammation and oxidative stress. nih.govresearchgate.net |
| Neglected Tropical Diseases | Leishmaniasis researchgate.netmdpi.com | Direct cytotoxic effects on the parasites. mdpi.com |
| Gastrointestinal Disorders | Inflammatory Bowel Disease, Gastrointestinal Cancers nih.gov | Modulation of inflammatory pathways and inhibition of cancer cell proliferation. nih.gov |
Sustainable Chemistry Principles in Indazole Synthesis
The principles of green and sustainable chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact and improve process efficiency. ingentaconnect.comresearchgate.net The synthesis of indazoles, including derivatives of this compound, is an area where these principles can be applied to great effect. organic-chemistry.org
Future research will focus on developing synthetic routes that utilize greener solvents, reduce the number of synthetic steps, and employ catalysts that are recyclable and non-toxic. ingentaconnect.comresearchgate.net The use of solid-phase synthesis, for instance, can simplify purification procedures and reduce solvent consumption. rsc.orgresearchgate.net
The evaluation of the "greenness" of a chemical process can be quantified using various metrics, such as Atom Economy (AE), Reaction Mass Efficiency (RME), and the E-factor (Environmental factor). researchgate.netmdpi.comtudelft.nl These metrics provide a framework for comparing different synthetic routes and identifying areas for improvement. For example, a synthetic pathway with a high atom economy will incorporate a larger proportion of the atoms from the starting materials into the final product, thus generating less waste. tudelft.nl
Recent developments in catalysis, including the use of transition metals and organocatalysts, have enabled more efficient and selective syntheses of indazoles. ingentaconnect.comresearchgate.net Future work will likely explore the use of biocatalysis, employing enzymes to perform specific chemical transformations under mild and environmentally benign conditions.
| Green Chemistry Metric | Description | Ideal Value |
|---|---|---|
| Atom Economy (AE) | The ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. tudelft.nl | 1 (or 100%) |
| Reaction Mass Efficiency (RME) | The ratio of the mass of the isolated product to the total mass of reactants used. researchgate.net | 1 (or 100%) |
| E-Factor (Environmental Factor) | The ratio of the mass of waste produced to the mass of the desired product. tudelft.nl | 0 |
Advanced Material Science Applications (e.g., Metal-Organic Frameworks, Luminescent Properties)
The application of indazole derivatives is expanding beyond the life sciences into the realm of advanced materials. researchgate.net Indazole carboxylic acids, such as 1H-indazole-5-carboxylic acid and its analogs, are particularly well-suited for the construction of Metal-Organic Frameworks (MOFs). researchgate.net MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands, forming one-, two-, or three-dimensional structures with high porosity and surface area.
The carboxylic acid group of the indazole ligand can coordinate with metal centers, while the indazole ring itself can be functionalized to tune the properties of the resulting MOF. researchgate.net These materials have potential applications in gas storage and separation, catalysis, and sensing. researchgate.net
A particularly exciting area of research is the development of luminescent MOFs. researchgate.netnih.govnih.gov By incorporating luminescent indazole-based ligands, it is possible to create MOFs that exhibit fluorescence or phosphorescence. researchgate.net These luminescent properties can be sensitive to the presence of certain molecules or changes in the environment, making them suitable for use as chemical sensors. nih.gov For example, a luminescent MOF could be designed to detect the presence of pollutants in water or air. The photophysical properties of these materials can be further tailored by the choice of the metal ion and the specific functional groups on the indazole ligand. researchgate.net
| Material Type | Role of Indazole Carboxylic Acid | Potential Applications |
|---|---|---|
| Metal-Organic Frameworks (MOFs) | Serves as an organic linker, connecting metal ions to form a porous framework. researchgate.net | Gas storage and separation, catalysis, chemical sensing. researchgate.net |
| Luminescent Materials | Acts as a luminescent component within a larger material, such as a MOF. researchgate.netnih.gov | Chemical sensors, light-emitting devices, bio-imaging. nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1H-indazole-5-carboxylic acid |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Methoxy-1H-indazole-6-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via condensation reactions between substituted indazole precursors and methoxy/carboxylic acid-bearing reagents. For example, analogous indazole derivatives are synthesized using Schiff base formation (e.g., reaction of hydrazides with aldehydes) under reflux with acetic acid as a catalyst . Optimization involves adjusting stoichiometry, temperature (e.g., 80–100°C), and solvent polarity (e.g., DMF or THF) to improve yield. Purity is enhanced via recrystallization or column chromatography .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- Methodology : Nuclear Magnetic Resonance (NMR) (¹H/¹³C) confirms proton environments and carbon frameworks, particularly distinguishing methoxy (δ ~3.8 ppm) and carboxylic acid (δ ~12-13 ppm) groups. High-resolution mass spectrometry (HRMS) validates molecular weight. Single-crystal X-ray diffraction (SHELX programs) resolves bond angles, torsion, and hydrogen bonding, critical for confirming regioisomeric purity .
Q. How can researchers assess the compound’s solubility and stability under experimental conditions?
- Methodology : Solubility is tested in polar (e.g., DMSO, water at pH 7.4) and non-polar solvents (e.g., chloroform). Stability studies involve HPLC monitoring under varying temperatures (4°C to 37°C) and pH (2–9). For example, analogous carboxylic acid derivatives show pH-dependent degradation, requiring storage at –20°C in inert atmospheres .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. agonist effects)?
- Methodology : Discrepancies may arise from assay conditions (e.g., buffer ionic strength, enzyme isoforms). Cross-validate using orthogonal assays:
- In vitro : Radioligand binding assays (e.g., for receptor affinity) vs. functional cAMP/GTPγS assays.
- Structural analogs : Compare SAR using halogenated or methylated derivatives to identify critical substituents .
- Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding modes to reconcile activity differences .
Q. How can researchers design structure-activity relationship (SAR) studies for this compound?
- Methodology :
- Core modifications : Synthesize analogs with substituents at positions 3, 4, or 7 (e.g., halogens, alkyl groups) to probe steric/electronic effects.
- Carboxylic acid bioisosteres : Replace –COOH with tetrazole or sulfonamide groups to assess pharmacokinetic impacts.
- In silico tools : Use QSAR models (e.g., CoMFA) to correlate structural features with activity .
Q. What advanced analytical techniques address challenges in quantifying trace impurities or tautomeric forms?
- Methodology :
- LC-MS/MS : Detects impurities at ppm levels using MRM transitions.
- Dynamic NMR : Identifies tautomers (e.g., 1H-indazole vs. 3H-indazole forms) by temperature-dependent chemical shift changes.
- X-ray powder diffraction (XRPD) : Differentiates crystalline polymorphs affecting bioavailability .
Q. How can researchers investigate the compound’s mechanism of action in complex biological systems?
- Methodology :
- Cellular assays : Use CRISPR-edited cell lines to knockout putative targets (e.g., kinases) and measure functional responses.
- Metabolomics : LC-HRMS tracks downstream metabolite changes to map pathways.
- In vivo models : Pharmacokinetic/pharmacodynamic (PK/PD) studies in rodents correlate plasma exposure with efficacy .
Critical Analysis of Evidence
- Structural Characterization : SHELX programs remain gold-standard for crystallography but require high-quality crystals, which may necessitate co-crystallization with stabilizing agents .
- Biological Data : Variability in enzyme sources (e.g., human vs. murine) and assay protocols (IC₅₀ vs. Ki) complicates cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
